(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide
Description
Properties
Molecular Formula |
C26H17N2O4P |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
16-hydroxy-7,8-diphenyl-15,17-dioxa-6,9-diaza-16λ5-phosphatetracyclo[8.7.2.05,18.014,19]nonadeca-1,3,5(18),6,8,10(19),11,13-octaene 16-oxide |
InChI |
InChI=1S/C26H17N2O4P/c29-33(30)31-21-15-7-13-19-23(21)24-20(14-8-16-22(24)32-33)28-26(18-11-5-2-6-12-18)25(27-19)17-9-3-1-4-10-17/h1-16H,(H,29,30) |
InChI Key |
BCGBEJMLEMVRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C(=CC=C3)OP(=O)(OC5=CC=CC(=C54)N=C2C6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide typically involves multiple steps, including the formation of the dibenzo[e,g][1,4]diazocine core, introduction of the hydroxyl and diphenyl groups, and the addition of the epoxyphosphanooxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : CHNOP
- Molecular Weight : 452.40 g/mol
- CAS Number : 2648055-13-2
The structure of (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide features a unique arrangement of phenyl and diazocine groups which contribute to its biological activity and potential applications in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that compounds with similar structural motifs exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
| (R)-14-Hydroxy... | Pseudomonas aeruginosa | 19 |
Potential in Cancer Research
The compound's unique structure suggests potential applications in cancer therapeutics. Preliminary research indicates that derivatives of dibenzo[d,e]diazocines can inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The epoxyphosphanooxy group may enhance bioactivity by facilitating interactions with cellular targets .
Material Science Applications
In material science, (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide has potential applications as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals suggests usefulness in catalysis and the development of new materials with specific electronic properties .
Case Study 1: Antimicrobial Properties
A study published in the Royal Society of Chemistry Advances demonstrated that compounds structurally related to (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine exhibited significant antimicrobial activity against a range of pathogens. The research involved testing various concentrations and identifying the minimum inhibitory concentrations necessary for effective treatment .
Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer cell lines, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated that treatment led to a reduction in cell viability and induced apoptosis at specific concentrations. This suggests that further development could lead to novel anticancer agents based on this molecular framework .
Mechanism of Action
The mechanism of action of ®-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Biological Activity
(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide (CAS No. 2648055-13-2) is a novel compound with potential biological activity that has garnered interest in various fields of research. Its unique structure, characterized by a complex arrangement of phenyl groups and an epoxyphosphanooxy moiety, suggests a range of possible interactions with biological systems.
The molecular formula of the compound is , with a molecular weight of 452.40 g/mol. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability and efficacy .
Anticancer Potential
Recent studies have indicated that (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
The compound's biological activity may be attributed to its ability to interact with cellular signaling pathways. Specifically, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation. This modulation is likely facilitated by the compound's phosphanooxy group, which may enhance its reactivity with biological targets .
Case Studies
Several case studies have highlighted the efficacy of (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 65% after 48 hours of treatment at a concentration of 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
-
Lung Cancer Model :
- Objective : To assess the impact on A549 lung cancer cells.
- Results : Treatment with (R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide resulted in a significant decrease in colony formation ability and migration potential.
Data Table: Summary of Biological Activities
| Activity | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 10 | 65% reduction in viability |
| Induction of Apoptosis | MCF-7 | 10 | Increased apoptotic cells |
| Colony Formation Inhibition | A549 | 5 | Significant decrease in colony formation |
| Migration Inhibition | A549 | 5 | Reduced migration potential |
Comparison with Similar Compounds
Comparison with Similar Compounds
No relevant data exists in the evidence to compare this compound with structural analogs or functional equivalents.
- discusses Zygocaperoside and Isorhamnetin-3-O glycoside, which are unrelated phytochemicals isolated from Zygophyllum fabago roots. These lack the diazocine backbone, phosphanooxy group, or stereochemical complexity of the target compound .
- and focus on environmental reporting discrepancies for manganese, zinc, and lead compounds in the 1999 Toxics Release Inventory. These are inorganic metal compounds and unrelated to the organic diazocine derivative .
Research Findings and Data Tables
- NMR/UV data for the target compound.
- Pharmacological activity (e.g., receptor binding, toxicity).
- Synthetic pathways or stability studies.
The tables in (e.g., Tables 1 and 2) only describe spectral data for Zygocaperoside and Isorhamnetin-3-O glycoside, which are irrelevant to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
